Synthesis Efficiency: 78% Yield from Alcohol Precursor vs. Class Benchmarks for 5-Substituted-3-furaldehydes
A patented synthesis of 2-Methyl-5-phenyl-3-furaldehyde via Dess-Martin oxidation of (2-methyl-5-phenylfuran-3-yl)methanol achieves a 78% isolated yield [1]. This yield compares favorably to the broader class of 5-substituted-3-furaldehydes, which are reported to be synthesized via metalation strategies in yields ranging from 30-70% [2]. The specific, high-yielding route provides a clear advantage for researchers requiring multigram quantities of this specific substitution pattern.
| Evidence Dimension | Synthesis yield from precursor |
|---|---|
| Target Compound Data | 78% |
| Comparator Or Baseline | 5-substituted-3-furaldehydes (class baseline): 30-70% |
| Quantified Difference | Target yield is 8-48 percentage points higher than the class baseline range |
| Conditions | Dess-Martin periodinane oxidation in CH2Cl2 at 0°C for 2h |
Why This Matters
A higher and reproducible synthesis yield translates directly to lower cost and greater availability for research and development procurement.
- [1] European Patent Office. (2010). EP2210876A1: [Method for preparing 2-methyl-5-phenyl-3-furaldehyde]. Retrieved from https://www.chemicalbook.cn/synthesis/2-methyl-5-phenyl-3-furaldehyde.htm View Source
- [2] Lee, G. C. M., Holmes, J. M., Harcourt, D. A., & Garst, M. E. (1992). A general approach to 5-substitution of 3-furaldehydes. The Journal of Organic Chemistry, 57(11), 3126–3131. https://doi.org/10.1021/jo00037a032 View Source
